![molecular formula C11H17N3O2 B5416528 2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5416528.png)
2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[4-(2-furylmethyl)-1-piperazinyl]acetamide” is a complex organic molecule that contains several functional groups, including a furylmethyl group, a piperazine ring, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . The synthesis of such compounds typically involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the piperazine ring, which is a saturated heterocyclic group containing two nitrogen atoms . The piperazine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of the acetamide group and the piperazine ring. Acetamides are known to participate in a variety of condensation and substitution reactions . The piperazine ring, being a secondary amine, can also undergo various reactions .Future Directions
Given the interesting structure of this compound, it could be worthwhile to study its synthesis, properties, and potential applications in more detail. It might be particularly interesting to explore its potential uses in medicinal chemistry, given the known utility of piperazine rings in this field .
properties
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c12-11(15)9-14-5-3-13(4-6-14)8-10-2-1-7-16-10/h1-2,7H,3-6,8-9H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFCHXLKQRLZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

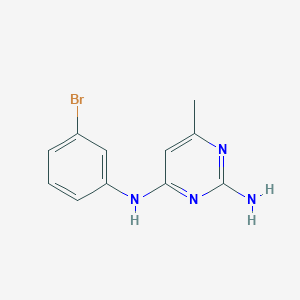
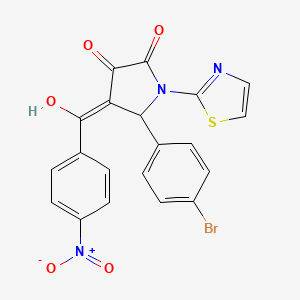
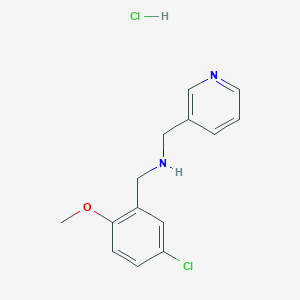
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5416460.png)
![N-(4-{1-[2-(3-fluorophenyl)ethyl]-1H-imidazol-2-yl}phenyl)acetamide](/img/structure/B5416489.png)
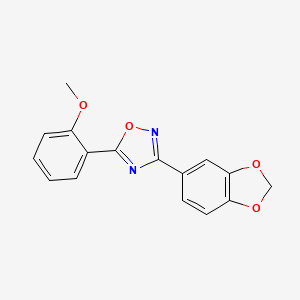
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5416504.png)
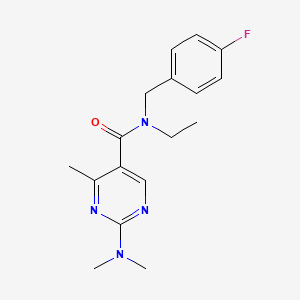
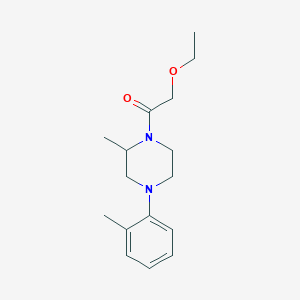
![2-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridin-3-ol](/img/structure/B5416525.png)
![ethyl 2-(4-methoxy-3-nitrobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416536.png)
![ethyl 4-{2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5416541.png)
![4-[6,7-dimethoxy-4-(5-methyl-2-furyl)-3-cinnolinyl]-3-buten-2-one](/img/structure/B5416548.png)
![6-iodo-3-(4-methyl-2-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5416556.png)